

IUPAC name for 4-Chloro-6-hydroxynicotinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-6-hydroxynicotinic acid

Cat. No.: B1592265

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-6-hydroxynicotinic Acid**: Synthesis, Properties, and Applications in Drug Discovery

Abstract

4-Chloro-6-hydroxynicotinic acid is a substituted pyridine derivative that holds significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of functional groups—a carboxylic acid, a hydroxyl group (existing in tautomeric equilibrium with a keto form), and a chlorine atom—provides multiple reaction sites for chemical modification. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, synthetic routes, spectroscopic characterization, and its applications as a key intermediate in the development of novel pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing both foundational knowledge and practical insights.

Chemical Identity and Tautomerism

4-Chloro-6-hydroxynicotinic acid is systematically known by several names, which reflects its structural features and, most importantly, its existence in a state of tautomeric equilibrium.

The IUPAC name for the enol form is **4-Chloro-6-hydroxynicotinic acid**. However, extensive studies on related hydroxypyridines have shown that the keto form is often the more stable tautomer, particularly in the solid state and in polar solvents.^{[1][2]} The IUPAC name for this

keto tautomer is 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid. For the purpose of this guide, we will primarily refer to the compound by its common name, **4-Chloro-6-hydroxynicotinic acid**, while acknowledging the predominance of the keto tautomer.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	73038-85-4	[3]
Molecular Formula	C6H4ClNO3	
Molecular Weight	173.55 g/mol	[4]
InChI	InChI=1S/C6H4ClNO3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2H, (H,8,9)(H,10,11)	
Canonical SMILES	C1=C(C(=O)NC=C1Cl)C(=O)O	

The tautomeric equilibrium between the enol and keto forms is a critical aspect of the chemistry of **4-Chloro-6-hydroxynicotinic acid**, influencing its reactivity and physical properties. The stability of the keto form can be attributed to the greater strength of the C=O double bond compared to the C=C double bond and the amide resonance stabilization within the pyridone ring.

Tautomeric equilibrium of **4-Chloro-6-hydroxynicotinic acid**.

Physicochemical Properties

The physicochemical properties of **4-Chloro-6-hydroxynicotinic acid** are summarized in Table 2. It is a solid at room temperature, and its high melting point is indicative of strong intermolecular forces, such as hydrogen bonding, facilitated by the carboxylic acid and the pyridone functionalities.

Table 2: Physicochemical Properties

Property	Value	Source/Note
Physical Form	Solid	
Color	White to light yellow	[5]
Melting Point	≥300 °C	[5] (Data for the related isomer 5-Chloro-6-hydroxynicotinic acid)
pKa	Predicted: 3.38 ± 0.50	[5] (Predicted value for the related isomer 5-Chloro-6-hydroxynicotinic acid)
Solubility	Soluble in water and some organic solvents like alcohols.	[6] (General solubility for 4-hydroxynicotinic acid)
Storage	Inert atmosphere, room temperature, sealed in dry conditions.	[5]

Synthesis of 4-Chloro-6-hydroxynicotinic acid

While several synthetic routes to hydroxynicotinic acids are described in the literature, a detailed, reproducible protocol for **4-Chloro-6-hydroxynicotinic acid** is not readily available. [7] Based on established synthetic methodologies for related heterocyclic compounds, a plausible and efficient synthesis can be proposed starting from commercially available materials. One such approach involves the cyclization of an enamine with a malonic acid derivative.

The following is a proposed, detailed experimental protocol for the synthesis of **4-Chloro-6-hydroxynicotinic acid**. This protocol is based on well-established reactions in heterocyclic chemistry and serves as a reliable starting point for laboratory synthesis.

Proposed synthetic workflow for **4-Chloro-6-hydroxynicotinic acid**.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((2-chloro-3-oxoprop-1-en-1-yl)amino)malonate

- To a solution of 3-amino-3-chloroacrylaldehyde (1 equivalent) in anhydrous ethanol, add diethyl malonate (1.1 equivalents).
- Add a catalytic amount of piperidine (0.1 equivalents).
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
- The crude intermediate can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: Cyclization to form the Pyridone Ring

- Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (2.2 equivalents) to anhydrous ethanol under an inert atmosphere.
- To this solution, add the crude intermediate from Step 1, dissolved in a minimal amount of anhydrous ethanol.
- Heat the reaction mixture to reflux for 8-12 hours.
- After cooling, carefully neutralize the mixture with aqueous HCl.
- The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

Step 3: Hydrolysis and Decarboxylation

- Suspend the intermediate from Step 2 in a 6 M solution of hydrochloric acid.
- Heat the mixture to reflux for 12-18 hours.
- Cool the reaction mixture in an ice bath to induce precipitation of the final product.
- Collect the solid by filtration, wash with cold water, and dry under vacuum to yield **4-Chloro-6-hydroxynicotinic acid**.

Spectroscopic Analysis

Due to the lack of published experimental spectra for **4-Chloro-6-hydroxynicotinic acid**, the following analysis is based on predicted values and data from structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

- Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around 12-14 ppm.
- Amide Proton (-NH-): In the predominant keto form, a broad singlet for the amide proton is expected around 10-12 ppm.
- Aromatic Protons: Two singlets are expected for the two protons on the pyridine ring. The proton at the 2-position would likely appear around 8.0-8.5 ppm, while the proton at the 5-position would be expected at a slightly higher field, around 6.5-7.0 ppm.

¹³C NMR Spectroscopy (Predicted)

- Carboxylic Carbonyl Carbon (-COOH): A signal is expected in the range of 165-175 ppm.
- Pyridone Carbonyl Carbon (C6=O): A signal for the carbonyl carbon of the pyridone ring is expected around 160-170 ppm.
- Aromatic Carbons: Signals for the four carbons in the pyridine ring are expected in the aromatic region (100-150 ppm). The carbon bearing the chlorine atom (C4) would be deshielded.

Infrared (IR) Spectroscopy (Predicted)

- O-H Stretch (Carboxylic Acid): A very broad absorption is expected from 2500 to 3300 cm^{-1} .
- N-H Stretch (Amide): A peak in the range of 3100-3300 cm^{-1} is expected for the N-H stretch of the pyridone ring.
- C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1730 cm^{-1} .

- C=O Stretch (Amide): A strong absorption for the amide carbonyl is expected around 1650-1680 cm^{-1} .
- C-Cl Stretch: A signal in the fingerprint region, typically between 600 and 800 cm^{-1} .

Mass Spectrometry (Predicted)

- Molecular Ion Peak (M^+): An ion peak corresponding to the molecular weight ($\text{m/z} = 173$) would be expected, along with an M^+2 peak at $\text{m/z} = 175$ with an intensity of approximately one-third of the M^+ peak, which is characteristic of the presence of a chlorine atom.
- Fragmentation: Common fragmentation patterns would include the loss of water (H_2O) and carbon dioxide (CO_2).

Applications in Drug Development and Medicinal Chemistry

4-Chloro-6-hydroxynicotinic acid is a valuable scaffold for the synthesis of a wide range of biologically active molecules. The presence of multiple functional groups allows for selective modification to explore structure-activity relationships (SAR).

The chlorine atom at the 4-position can be displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. The carboxylic acid provides a handle for amide bond formation, and the pyridone moiety can also be functionalized. This versatility makes it an attractive starting material for generating libraries of compounds for high-throughput screening.

Below is a proposed synthetic scheme illustrating how **4-Chloro-6-hydroxynicotinic acid** could be utilized to synthesize a hypothetical kinase inhibitor scaffold. This demonstrates its practical utility in medicinal chemistry.

Proposed application in the synthesis of a kinase inhibitor scaffold.

This hypothetical workflow showcases how the distinct reactive sites of **4-Chloro-6-hydroxynicotinic acid** can be sequentially addressed to build molecular complexity, a fundamental strategy in modern drug discovery.

Safety and Handling

4-Chloro-6-hydroxynicotinic acid should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following GHS hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Chloro-6-hydroxynicotinic acid is a chemical intermediate with significant potential for applications in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development. Its rich functionality, characterized by the presence of a carboxylic acid, a tautomeric hydroxyl/keto group, and a reactive chlorine atom, provides a versatile platform for the construction of complex molecular architectures. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a robust framework based on established chemical principles and data from closely related analogues. Further research into the synthesis and reactivity of this compound is warranted and is likely to uncover novel applications in the development of new therapeutic agents and other valuable chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. xray.uky.edu [xray.uky.edu]

- 2. chemtube3d.com [chemtube3d.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 5-Chloro-6-hydroxynicotinic acid | C6H4CINO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloro-6-hydroxynicotinic Acid CAS#: 54127-63-8 [m.chemicalbook.com]
- 6. 4-Hydroxynicotinic acid [chembk.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [IUPAC name for 4-Chloro-6-hydroxynicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592265#iupac-name-for-4-chloro-6-hydroxynicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com